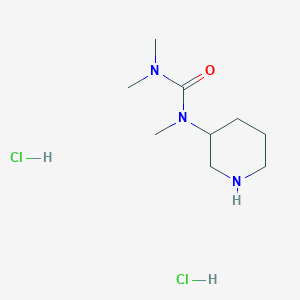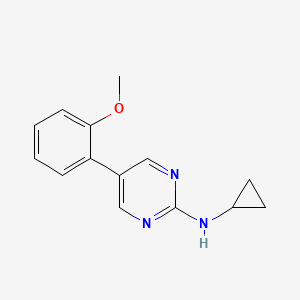![molecular formula C16H22N6 B6456891 2,4,5-trimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2549026-39-1](/img/structure/B6456891.png)
2,4,5-trimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-trimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with methyl groups and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-trimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction involving appropriate diketones and amidines under acidic or basic conditions.
Substitution Reactions:
Piperazine Ring Introduction: The piperazine ring is introduced via nucleophilic substitution reactions, where the pyrimidine core reacts with 1-(5-methylpyrimidin-2-yl)piperazine under suitable conditions, often in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can target the pyrimidine ring, potentially leading to dihydropyrimidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
Oxidation Products: Alcohols, ketones, or carboxylic acids.
Reduction Products: Dihydropyrimidine derivatives.
Substitution Products: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2,4,5-trimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing drugs with potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is used in studies investigating enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It can be used in the synthesis of advanced materials and as an intermediate in the production of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2,4,5-trimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can alter cellular pathways, leading to the desired pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
2,4,5-trimethylpyrimidine: Lacks the piperazine ring, making it less versatile in biological applications.
6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine: Lacks the methyl groups, which may affect its binding affinity and specificity.
Uniqueness
2,4,5-trimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine is unique due to its specific substitution pattern, which enhances its potential as a pharmacologically active compound. The presence of both the piperazine ring and the methyl groups contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
2,4,5-trimethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6/c1-11-9-17-16(18-10-11)22-7-5-21(6-8-22)15-12(2)13(3)19-14(4)20-15/h9-10H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSVHKHAPNZSDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)N2CCN(CC2)C3=NC(=NC(=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]phenol](/img/structure/B6456816.png)
![4-(difluoromethyl)-2-methyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6456833.png)
![(2-{2-methylpyrido[3,4-d]pyrimidin-4-yl}-octahydrocyclopenta[c]pyrrol-3a-yl)methanol](/img/structure/B6456839.png)
![1-methyl-4-{[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]methyl}-1,2-dihydropyridin-2-one](/img/structure/B6456851.png)
![4-(difluoromethyl)-6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B6456853.png)
![4-(difluoromethyl)-6-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B6456860.png)
![4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-2,5,6-trimethylpyrimidine](/img/structure/B6456871.png)
![4-(difluoromethyl)-2-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6456879.png)
![2,4,5-trimethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6456881.png)

![2-cyclopropyl-4-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-5,6-dimethylpyrimidine](/img/structure/B6456902.png)
![2-methyl-4-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B6456905.png)
![4-ethyl-2-methyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6456906.png)
